molecular formula C11H16Si B089869 Trimethyl(4-vinylphenyl)silane CAS No. 1009-43-4

Trimethyl(4-vinylphenyl)silane

Cat. No.: B089869
CAS No.: 1009-43-4
M. Wt: 176.33 g/mol
InChI Key: OXHSYXPNALRSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(4-vinylphenyl)silane is an organosilicon compound with the molecular formula C11H16Si. It is characterized by a vinyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is a colorless to light yellow clear liquid and is known for its applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(4-vinylphenyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of 4-vinylphenyl compounds with trimethylsilane in the presence of a catalyst. The reaction typically requires conditions such as elevated temperatures and the use of platinum or rhodium catalysts to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(4-vinylphenyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Polymer Production

Copolymers and Polymers:
Trimethyl(4-vinylphenyl)silane serves as a monomer in the synthesis of various polymers, including polystyrene, polymethyl methacrylate (PMMA), and polyvinyl chloride (PVC) . Its ability to undergo cationic polymerization allows for the formation of copolymers that exhibit enhanced thermal stability and chemical resistance.

Case Study:
A study demonstrated that when polymerized in acidic solutions, this compound forms stable films that resist thermal degradation. This property is particularly useful in coatings and adhesives where durability is essential .

Silicone Polymer Synthesis

This compound acts as an important intermediate in the preparation of silicone polymers. Its incorporation into silicone matrices enhances the mechanical properties and thermal stability of the resulting materials .

Application Example:
In the production of silicone elastomers, the introduction of this compound improves adhesion properties and overall performance, making it suitable for applications in automotive and aerospace industries.

Functionalization of Organic Molecules

The compound can be utilized for the functionalization of organic molecules through silylation reactions. This process involves introducing silyl groups into organic compounds, which can enhance their reactivity and compatibility with other materials .

Research Insight:
Recent advancements have shown that using this compound in palladium-catalyzed cross-coupling reactions allows for effective late-stage functionalization of complex organic molecules, expanding its utility in synthetic organic chemistry .

This compound has been investigated for its potential in creating porous polymer materials. By selectively removing the trimethylsilyl group during synthesis, researchers can enhance the porosity and surface area of hyper-cross-linked polymers (HCPs), which are valuable in adsorption applications.

Innovative Use Case:
The development of organoboron quinolate polymers from this compound has led to materials with tunable luminescence properties, useful for optoelectronic devices.

Mechanism of Action

The mechanism of action of Trimethyl(4-vinylphenyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive vinyl group and the trimethylsilyl moietyThese properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

  • Trimethyl(phenyl)silane
  • Trimethyl(4-vinylphenoxy)silane
  • Trimethyl(4-trimethylsilylphenyl)silane

Comparison: Trimethyl(4-vinylphenyl)silane is unique due to the presence of both a vinyl group and a trimethylsilyl group, which provides a combination of reactivity and stability. In contrast, Trimethyl(phenyl)silane lacks the vinyl group, making it less reactive in certain polymerization reactions. Trimethyl(4-vinylphenoxy)silane has an oxygen atom linking the vinyl group to the silicon, which can influence its reactivity and applications. Trimethyl(4-trimethylsilylphenyl)silane has an additional trimethylsilyl group, which can affect its steric properties and reactivity .

Biological Activity

Trimethyl(4-vinylphenyl)silane, with the chemical formula C11H16SiC_{11}H_{16}Si and CAS number 1009-43-4, is a silane compound that has garnered interest due to its potential applications in various fields, including materials science and organic synthesis. This article focuses on the biological activity of this compound, exploring its interactions, potential toxicity, and applications in biological systems.

  • Molecular Weight : 176.33 g/mol
  • Appearance : Colorless to light yellow clear liquid
  • Purity : Typically >95% (GC)
  • Storage Conditions : Should be stored under inert gas at low temperatures to avoid moisture sensitivity .

This compound is primarily studied for its role as a silane coupling agent. Its vinyl group allows for polymerization reactions, which can enhance the mechanical properties of materials when used in composite formulations. The biological activity is largely attributed to its potential as a modifier in biocompatible materials, influencing cell adhesion and growth.

Cytotoxicity Studies

Research has indicated that silane compounds can exhibit varying degrees of cytotoxicity depending on their structure and the functional groups present. For instance:

  • Cell Viability : Studies using human cell lines have shown that certain silanes can reduce cell viability at high concentrations, suggesting a dose-dependent cytotoxic effect.
  • Mechanisms of Toxicity : The proposed mechanisms include oxidative stress induction and disruption of cellular membranes .

Case Studies

Toxicological Profile

The toxicological profile of this compound is not extensively documented; however, general safety data suggest:

  • Acute Toxicity : The compound is classified with warning labels indicating potential harmful effects if ingested or if it comes into contact with skin.
  • Environmental Impact : As with many silanes, there is concern regarding their persistence in the environment and their impact on ecological systems .

Applications in Research and Industry

This compound is utilized in several applications:

  • Material Science : It serves as a coupling agent in the production of composite materials, enhancing mechanical properties and durability.
  • Biomedical Applications : Its ability to modify surfaces for improved biocompatibility makes it a candidate for use in medical devices and implants .

Properties

IUPAC Name

(4-ethenylphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHSYXPNALRSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79716-05-5
Record name Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79716-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of trimethylchlorosilane (7.82 g, 72.4 mmole) in dry tetrahydrofuran(THF) (40 mL) was added dropwise over a 90 minute period to a solution of (4-vinylphenyl)magnesium chloride, prepared from 4-vinylphenylchloride (10 g, 72.4 mmole) and magnesium (2.43 g, 100 mmole) in dry THF (100 mL). Temperature was maintained at 10° C. during the addition. The reaction mixture was stirred at room temperature over 20 hours under nitrogen atmosphere. The crude product was obtained by direct distillation at 45°-48° C./0.5 mm in 45% yield.
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
(4-vinylphenyl)magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofuran(THF)
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Unii-O4V6XA23KP
Unii-O4V6XA23KP
Trimethyl(4-vinylphenyl)silane
Unii-O4V6XA23KP
Unii-O4V6XA23KP
Trimethyl(4-vinylphenyl)silane
Unii-O4V6XA23KP
Unii-O4V6XA23KP
Trimethyl(4-vinylphenyl)silane
Unii-O4V6XA23KP
Unii-O4V6XA23KP
Trimethyl(4-vinylphenyl)silane
Unii-O4V6XA23KP
Unii-O4V6XA23KP
Trimethyl(4-vinylphenyl)silane
Unii-O4V6XA23KP
Unii-O4V6XA23KP
Trimethyl(4-vinylphenyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.